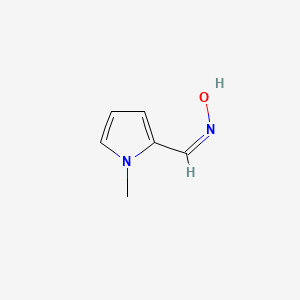

1-methyl-1H-pyrrole-2-carbaldehyde oxime

CAS No.: 37110-16-0

Cat. No.: VC16013030

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37110-16-0 |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | (NZ)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5- |

| Standard InChI Key | IUPMPNSDKOHWPJ-ALCCZGGFSA-N |

| Isomeric SMILES | CN1C=CC=C1/C=N\O |

| Canonical SMILES | CN1C=CC=C1C=NO |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Methyl-1H-pyrrole-2-carbaldehyde oxime belongs to the class of pyrrole derivatives, specifically oximes. Its IUPAC name is (E)-N-hydroxy-1-(1-methyl-1H-pyrrol-2-yl)methanimine, reflecting the (E)-configuration of the oxime group . The compound’s structure consists of a five-membered pyrrole ring with a methyl group at the nitrogen atom and an aldehyde oxime substituent at the 2-position. The oxime group () introduces potential hydrogen-bonding sites, influencing its solubility and reactivity .

| Property | Value |

|---|---|

| CAS Number | 37110-15-9 |

| Molecular Formula | |

| Molecular Weight | 124.14 g/mol |

| Exact Mass | 124.064 g/mol |

| Polar Surface Area | 37.52 Ų |

| LogP | 0.833 |

| HS Code | 2933990090 |

Synthesis and Reaction Conditions

Synthetic Route

The compound is synthesized via condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under reflux in a methanol-water solvent system, achieving quantitative yields . Stoichiometric ratios involve 1 equivalent of aldehyde, 1.6 equivalents of hydroxylamine hydrochloride, and 2.0 equivalents of sodium acetate. The mild basic conditions deprotonate hydroxylamine, facilitating nucleophilic attack on the carbonyl carbon to form the oxime .

Optimization and Scalability

The use of aqueous methanol ensures solubility of both the aldehyde and hydroxylamine hydrochloride, while sodium acetate buffers the reaction medium to maintain a pH conducive to imine formation. The reflux conditions (≈65–70°C) accelerate kinetics without promoting side reactions such as overoxidation or decomposition. Industrial-scale production would require distillation for solvent recovery and column chromatography or recrystallization for purification, though specific details are absent in the literature .

| Supplier | Quantity | Price |

|---|---|---|

| TRC | 100 mg | $60 |

| TRC | 500 mg | $110 |

| Matrix Scientific | 500 mg | $118 |

| Matrix Scientific | 1 g | $151 |

| Synthonix Corporation | 1 g | $103.50 |

Applications in Organic Synthesis

Role in Pyrrole Functionalization

1-Methyl-1H-pyrrole-2-carbaldehyde oxime serves as a precursor for further functionalization of pyrrole rings. For example, oximes can undergo Beckmann rearrangements to form amides or react with Grignard reagents to generate amines . In dipyrromethane synthesis, lithiation-substitution sequences at the meso-positions enable the construction of expanded porphyrins and phthalocyanines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume